molecular formula C17H24INO6 B4044140 4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4044140
M. Wt: 465.3 g/mol
InChI Key: ZWINWDDEJNHBGQ-UHFFFAOYSA-N
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Description

4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring substituted with a 4-iodophenoxypropyl group and is paired with oxalic acid.

Scientific Research Applications

4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the iodophenoxypropyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Bromophenoxy)propyl]-2,6-dimethylmorpholine
  • 4-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylmorpholine
  • 4-[3-(4-Fluorophenoxy)propyl]-2,6-dimethylmorpholine

Uniqueness

4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. The iodine atom can influence the compound’s reactivity, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

4-[3-(4-iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO2.C2H2O4/c1-12-10-17(11-13(2)19-12)8-3-9-18-15-6-4-14(16)5-7-15;3-1(4)2(5)6/h4-7,12-13H,3,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWINWDDEJNHBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24INO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
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4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

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